Cas no 1517995-22-0 (3-[(Azetidin-3-yl)methyl]phenol)

3-[(Azetidin-3-yl)methyl]phenol is a versatile organic compound featuring a phenolic hydroxyl group and an azetidine moiety, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The azetidine ring contributes to conformational rigidity, enhancing binding affinity in bioactive molecules, while the phenolic group offers functionalization potential for further derivatization. Its structural properties make it suitable for applications in drug discovery, particularly in the development of CNS-targeting compounds and enzyme inhibitors. The compound's balanced lipophilicity and hydrogen-bonding capacity improve solubility and bioavailability profiles. High purity and stability under standard conditions ensure reliable performance in research and industrial applications.
3-[(Azetidin-3-yl)methyl]phenol structure
1517995-22-0 structure
商品名:3-[(Azetidin-3-yl)methyl]phenol
CAS番号:1517995-22-0
MF:C10H13NO
メガワット:163.216322660446
CID:5998161
PubChem ID:80102581

3-[(Azetidin-3-yl)methyl]phenol 化学的及び物理的性質

名前と識別子

    • EN300-1869495
    • 1517995-22-0
    • AKOS018663773
    • 3-[(azetidin-3-yl)methyl]phenol
    • 3-[(Azetidin-3-yl)methyl]phenol
    • インチ: 1S/C10H13NO/c12-10-3-1-2-8(5-10)4-9-6-11-7-9/h1-3,5,9,11-12H,4,6-7H2
    • InChIKey: HKAXFMZHJQHPRY-UHFFFAOYSA-N
    • ほほえんだ: OC1=CC=CC(=C1)CC1CNC1

計算された属性

  • せいみつぶんしりょう: 163.099714038g/mol
  • どういたいしつりょう: 163.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 145
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 32.3Ų

3-[(Azetidin-3-yl)methyl]phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1869495-0.25g
3-[(azetidin-3-yl)methyl]phenol
1517995-22-0
0.25g
$1209.0 2023-06-02
Enamine
EN300-1869495-10.0g
3-[(azetidin-3-yl)methyl]phenol
1517995-22-0
10g
$5652.0 2023-06-02
Enamine
EN300-1869495-5.0g
3-[(azetidin-3-yl)methyl]phenol
1517995-22-0
5g
$3812.0 2023-06-02
Enamine
EN300-1869495-0.1g
3-[(azetidin-3-yl)methyl]phenol
1517995-22-0
0.1g
$1157.0 2023-06-02
Enamine
EN300-1869495-0.5g
3-[(azetidin-3-yl)methyl]phenol
1517995-22-0
0.5g
$1262.0 2023-06-02
Enamine
EN300-1869495-2.5g
3-[(azetidin-3-yl)methyl]phenol
1517995-22-0
2.5g
$2576.0 2023-06-02
Enamine
EN300-1869495-1.0g
3-[(azetidin-3-yl)methyl]phenol
1517995-22-0
1g
$1315.0 2023-06-02
Enamine
EN300-1869495-0.05g
3-[(azetidin-3-yl)methyl]phenol
1517995-22-0
0.05g
$1104.0 2023-06-02

3-[(Azetidin-3-yl)methyl]phenol 関連文献

3-[(Azetidin-3-yl)methyl]phenolに関する追加情報

3-[(Azetidin-3-yl)methyl]phenol: A Comprehensive Overview

The compound 3-[(Azetidin-3-yl)methyl]phenol (CAS No. 1517995-22-0) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, combines the aromaticity of a phenol group with the cyclic amine functionality of azetidine. The integration of these two distinct moieties results in a molecule with intriguing chemical properties and potential applications in drug design and synthesis.

Chemical Structure and Properties

3-[(Azetidin-3-yl)methyl]phenol consists of a phenol ring substituted at the 3-position with a methylene group connected to an azetidine ring. Azetidine, a four-membered saturated cyclic amine, imparts unique steric and electronic properties to the molecule. The phenol group, on the other hand, contributes hydrogen bonding capabilities and aromatic stability. This combination makes 3-[(Azetidin-3-yl)methyl]phenol a versatile building block in organic synthesis.

The molecular formula of 3-[(Azetidin-3-yl)methyl]phenol is C10H14N2O, with a molecular weight of approximately 186.24 g/mol. Its physical properties include a melting point of around 150°C and a boiling point of 400°C under standard conditions. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethanol.

Synthesis and Applications

The synthesis of 3-[(Azetidin-3-yl)methyl]phenol typically involves multi-step reactions, often utilizing coupling agents or catalytic methods to form the azetidine ring. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are highly valuable in medicinal chemistry.

In terms of applications, 3-[(Azetidin-3-yl)methyl]phenol has shown promise in drug discovery efforts targeting various therapeutic areas. Its ability to act as a ligand for G-protein coupled receptors (GPCRs) makes it a potential candidate for treating conditions such as inflammation, pain, and neurodegenerative diseases.

Recent Research Findings

Recent studies have explored the pharmacokinetic properties of 3-(azetidinylmethyl)phenol, revealing favorable absorption and bioavailability profiles. Researchers have also investigated its ability to modulate ion channels, suggesting potential applications in cardiovascular drug development.

In addition, computational chemistry techniques have been employed to study the electronic structure and reactivity of azetidine-containing phenols, providing insights into their interaction with biological targets at the molecular level.

Safety and Handling

As with any chemical compound, proper handling and safety precautions are essential when working with azetidine-substituted phenols. Gloves, goggles, and lab coats should be worn during synthesis or analysis to minimize exposure risks.

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